tert-Butyl isocyanoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

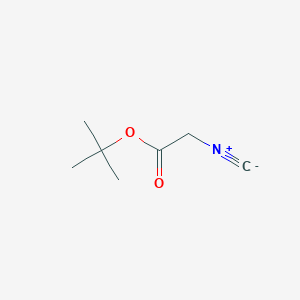

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-isocyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)5-8-4/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSYKHVFMYGJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374780 | |

| Record name | tert-Butyl isocyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2769-72-4 | |

| Record name | tert-Butyl isocyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl isocyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl isocyanoacetate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, structure, synthesis, and reactivity of tert-butyl isocyanoacetate, a versatile building block in modern organic and medicinal chemistry. Its unique combination of a reactive isocyanide group and a sterically hindered ester moiety makes it a valuable reagent, particularly in the construction of complex molecular architectures through multicomponent reactions.

Core Chemical and Physical Properties

This compound is a colorless to brown liquid with a characteristic, pungent odor typical of isocyanides. It is essential to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment. Key physical and identifying properties are summarized below.

| Property | Value |

| CAS Number | 2769-72-4 |

| Molecular Formula | C₇H₁₁NO₂[1] |

| Molecular Weight | 141.17 g/mol |

| IUPAC Name | tert-butyl 2-isocyanoacetate |

| Synonyms | 2-Isocyanoacetic acid tert-butyl ester, t-butyl isocyanoacetate |

| Appearance | Colorless to brown liquid |

| Boiling Point | 50 °C at 0.1 mmHg |

| Density | 0.97 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.422 |

| Flash Point | 82 °C (179.6 °F) - closed cup |

| Storage Conditions | -20°C, under inert atmosphere |

Molecular Structure and Spectroscopic Data

The structure of this compound features a tert-butyl ester group and an isocyanide functional group connected by a methylene bridge. The isocyanide carbon is nucleophilic, making it a key participant in various cycloaddition and multicomponent reactions.

| Identifier | String |

| SMILES | CC(C)(C)OC(=O)C[N+]#[C-] |

| InChI | 1S/C7H11NO2/c1-7(2,3)10-6(9)5-8-4/h5H2,1-3H3 |

| InChIKey | IQSYKHVFMYGJER-UHFFFAOYSA-N |

Predicted Spectroscopic Data

¹H NMR (in CDCl₃):

-

~4.1-4.3 ppm (s, 2H): Methylene protons (-CH₂-) adjacent to the isocyanide and carbonyl groups.

-

~1.4-1.5 ppm (s, 9H): Methyl protons of the tert-butyl group.

¹³C NMR (in CDCl₃):

-

~165-170 ppm: Carbonyl carbon of the ester.

-

~155-160 ppm: Isocyanide carbon (-N≡C).

-

~80-85 ppm: Quaternary carbon of the tert-butyl group.

-

~45-50 ppm: Methylene carbon (-CH₂-).

-

~28 ppm: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy:

-

~2150 cm⁻¹: Strong, sharp absorption characteristic of the isocyanide (N≡C) stretch.

-

~1740 cm⁻¹: Strong absorption from the ester carbonyl (C=O) stretch.

-

~2980 cm⁻¹: C-H stretching of the alkyl groups.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from glycine. The key final step involves the dehydration of the corresponding N-formyl amide precursor.

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established methods for esterification, formylation, and dehydration.

Step 1: Synthesis of tert-Butyl Glycinate

-

Suspend Glycine (1.0 eq) in tert-butyl acetate (10-20 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add perchloric acid (1.5 eq) to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 48 hours.

-

Perform an aqueous workup: wash with water, then 1.0 N HCl. Adjust the aqueous layer to pH ~9 with 10% Na₂CO₃ and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl glycinate.

Step 2: Synthesis of N-formyl-tert-butyl glycinate

-

Prepare a formylating reagent by incubating formic acid (2.0 eq) and N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) in diethyl ether at 0 °C for 4 hours.

-

Filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Add the filtered formylating reagent to a solution of tert-butyl glycinate (1.0 eq) in an appropriate solvent (e.g., diethyl ether or dichloromethane).

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Perform a standard aqueous workup and purify by column chromatography to isolate N-formyl-tert-butyl glycinate.

Step 3: Dehydration to this compound

-

Dissolve N-formyl-tert-butyl glycinate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) with a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 2.2 eq).

-

Cool the solution to 0 °C.

-

Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl) (1.1 eq) dropwise.

-

Stir the reaction at low temperature, allowing it to slowly warm to room temperature.

-

Once the reaction is complete (monitored by TLC or IR for disappearance of the amide and appearance of the isocyanide peak), quench carefully with ice-cold saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Chemical Reactivity and Applications

This compound is a prominent reagent in isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions. These reactions are highly atom-economical and allow for the rapid generation of molecular complexity from simple starting materials, a highly desirable feature in drug discovery and combinatorial chemistry.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide. This transformation is valuable for creating peptidomimetic scaffolds.

Caption: General scheme of the Passerini reaction.

Protocol 2: General Procedure for the Passerini Reaction

-

In a sealed vial, dissolve the carboxylic acid (1.0 eq) and the aldehyde or ketone (1.0 eq) in anhydrous dichloromethane (to a concentration of ~0.5 M).

-

Add this compound (1.0 eq) to the solution at room temperature.

-

Equip the vial with a magnetic stir bar and stir the mixture vigorously for 24-48 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to yield the α-acyloxy carboxamide product.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction extends the Passerini reaction by including a primary amine, leading to the formation of a bis-amide product. This reaction is one of the most powerful tools for generating diverse libraries of peptide-like molecules.

References

An In-Depth Technical Guide to the Synthesis and Preparation of tert-Butyl Isocyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl isocyanoacetate, a valuable reagent in organic synthesis, particularly in the construction of complex molecules and peptidomimetics. This document details the necessary precursors, reaction schemes, and experimental protocols, supported by quantitative data and workflow visualizations to facilitate its practical application in a laboratory setting.

Introduction

This compound is a key building block in multicomponent reactions, such as the Ugi and Passerini reactions, enabling the efficient synthesis of diverse molecular scaffolds. Its tert-butyl ester functionality offers the advantage of facile cleavage under acidic conditions, providing a strategic handle in multi-step synthetic sequences. This guide outlines a reliable and reproducible synthetic route, commencing from the readily available starting material, glycine.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step sequence starting from glycine. This pathway involves:

-

Esterification: The carboxylic acid of glycine is protected as its tert-butyl ester.

-

Formylation: The amino group of glycine tert-butyl ester is formylated to yield N-formylglycine tert-butyl ester.

-

Dehydration: The formyl group is dehydrated to afford the target isocyanide, this compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of tert-Butyl Cyanoacetate (Precursor)

While the primary focus of this guide is this compound, understanding the synthesis of its structural isomer and common precursor, tert-butyl cyanoacetate, is valuable. A well-established method involves the esterification of cyanoacetic acid with tert-butanol.

Reaction Scheme:

Cyanoacetic Acid + tert-Butanol → tert-Butyl Cyanoacetate

Experimental Protocol:

A detailed procedure for the synthesis of tert-butyl cyanoacetate has been published in Organic Syntheses. The method involves the reaction of cyanoacetic acid with phosphorus pentachloride to form cyanoacetyl chloride, which is then reacted with dry tert-butyl alcohol in the presence of dimethylaniline.

Key Reaction Parameters:

| Parameter | Value |

| Reactants | Cyanoacetic acid, Phosphorus pentachloride, tert-Butyl alcohol, Dimethylaniline |

| Solvent | Anhydrous ether, Benzene |

| Reaction Time | 2 hours reflux, then 15 hours at room temperature |

| Yield | 63-67% |

| Boiling Point | 67-68 °C at 1.5 mmHg |

| Refractive Index (nD20) | 1.4198 |

Note: This synthesis involves hazardous materials and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Synthesis of this compound

The following sections detail the multi-step preparation of the target compound starting from glycine.

The first step is the protection of the carboxylic acid of glycine as a tert-butyl ester. This is commonly achieved by the reaction of glycine with tert-butyl acetate in the presence of a strong acid catalyst.

Caption: Synthesis of Glycine tert-butyl ester.

Experimental Protocol:

-

To a suspension of glycine (1.0 eq) in tert-butyl acetate at 0 °C, slowly add perchloric acid (1.5 eq).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Wash the reaction mixture with water and 1.0 N HCl solution.

-

Adjust the pH of the resulting aqueous solution to ~9 by the addition of a 10% sodium carbonate solution.

-

Extract the product with dichloromethane.

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the product by flash chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Starting Material | Glycine |

| Reagents | tert-Butyl acetate, Perchloric acid |

| Purification | Flash chromatography |

| Physical State | Colorless oil |

The amino group of glycine tert-butyl ester is then formylated. A common method employs a mixture of formic acid and acetic anhydride.

Caption: Synthesis of N-formylglycine tert-butyl ester.

Experimental Protocol:

-

Cool a solution of formic acid (1.2 eq) to 0 °C.

-

Add acetic anhydride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Stir the mixture for 15 minutes, then add glycine tert-butyl ester (1.0 eq).

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Remove the volatiles under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Quantitative Data:

| Parameter | Value |

| Starting Material | Glycine tert-butyl ester |

| Reagents | Formic acid, Acetic anhydride |

| Purification | Typically used crude in the next step |

| Physical State | Oily residue |

The final step is the dehydration of the N-formyl intermediate to the isocyanide. This is a critical step and can be achieved using various dehydrating agents, with phosphoryl chloride (POCl₃) in the presence of a base being a common choice.

Caption: Dehydration to this compound.

Experimental Protocol:

-

Dissolve N-formylglycine tert-butyl ester (1.0 eq) and a suitable base such as triethylamine (2.2 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C.

-

Add phosphoryl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Starting Material | N-formylglycine tert-butyl ester |

| Reagents | Phosphoryl chloride, Triethylamine |

| Purification | Vacuum distillation or Column chromatography |

| Physical State | Colorless to pale yellow liquid |

Safety Considerations

-

Phosphoryl chloride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

Isocyanides are generally toxic and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

-

The synthesis involves the use of flammable solvents. Ensure that there are no ignition sources nearby.

Conclusion

This guide provides a detailed and practical framework for the synthesis of this compound. By following the outlined protocols and adhering to the safety precautions, researchers can reliably prepare this versatile building block for use in a wide range of synthetic applications, from the construction of novel heterocyclic compounds to the development of new peptide-based therapeutics. The provided visualizations and tabulated data are intended to streamline the experimental process and facilitate successful outcomes in the laboratory.

tert-Butyl isocyanoacetate CAS number and molecular weight

An In-depth Technical Guide to tert-Butyl Isocyanoacetate

This technical guide provides essential information regarding this compound, a key reagent in various organic syntheses. The data presented is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| CAS Number | 2769-72-4 | [1][2][3] |

| Molecular Weight | 141.17 g/mol | [1][2][3] |

| Molecular Formula | C₇H₁₁NO₂ | [1][2][3] |

| Physical State | Liquid | |

| Boiling Point | 50 °C at 0.1 mmHg | [1] |

| Density | 0.97 g/mL at 20 °C | [1] |

Structural and Identifier Relationship

The following diagram illustrates the relationship between the common name of the compound and its primary identifiers, the CAS number and molecular weight. This visualization provides a clear and logical connection between these core data points.

Figure 1: Relationship between this compound and its key identifiers.

This guide provides a concise overview of the fundamental properties of this compound. For detailed experimental protocols, safety information, and handling procedures, it is imperative to consult the relevant Safety Data Sheets (SDS) and peer-reviewed scientific literature.

References

Physical properties of tert-Butyl isocyanoacetate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of tert-Butyl isocyanoacetate (CAS No: 2769-72-4), a versatile building block in organic synthesis. The data and methodologies presented are intended to support research and development activities where this compound's physical characteristics are of critical importance.

Core Physical Properties

The boiling point and density are fundamental physical constants that are crucial for the purification, handling, and reaction setup involving this compound. These properties are influenced by intermolecular forces, molecular weight, and molecular structure.

Data Summary

The experimentally determined physical properties of this compound are summarized in the table below. It is important to note that the boiling point of a liquid is highly dependent on the ambient pressure.

| Physical Property | Value | Conditions |

| Boiling Point | 95 °C | at 20 mmHg |

| 67-68 °C | at 11 mmHg[1] | |

| 50 °C | at 0.1 mmHg[1][2] | |

| Density | 0.97 g/mL | at 20 °C[1][2][3] |

| Specific Gravity | 0.97 | 20/20 °C[3] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of boiling point and density for liquid compounds such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the capillary method is a common and efficient technique.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or hot plate)

-

Liquid paraffin or other suitable heating oil

Procedure:

-

A small volume (a few milliliters) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in a Thiele tube containing heating oil, making sure the oil level is above the liquid sample but below the open end of the test tube.

-

The apparatus is heated gently and evenly. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, the vapor pressure of the liquid will equal the external pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a substance is its mass per unit volume. For a liquid, this can be accurately determined by measuring the mass of a known volume.

Apparatus:

-

Digital balance (accurate to at least 0.01 g)

-

Graduated cylinder or a more precise volumetric flask/pycnometer

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder (or pycnometer) is measured and recorded.

-

A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is then measured and recorded.

-

The temperature of the liquid is recorded, as density is temperature-dependent.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

-

The density is then calculated using the formula: Density = Mass / Volume .

-

For higher accuracy, the procedure should be repeated multiple times, and the average density calculated.

Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physical properties.

References

Methodological & Application

Application Note & Protocol: Ugi Four-Component Reaction with tert-Butyl Isocyanoacetate for Peptidomimetic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reactions (MCRs), enabling the efficient, one-pot synthesis of α-acylamino amides from an aldehyde, a primary amine, a carboxylic acid, and an isocyanide.[1][2] This reaction is celebrated for its high atom economy, operational simplicity, and the ability to generate complex, peptide-like molecules with significant structural diversity from simple starting materials.[3][4] These attributes make the U-4CR an invaluable tool in medicinal chemistry and drug discovery for the rapid generation of compound libraries for biological screening.[2][5]

The use of functionalized isocyanides, such as tert-butyl isocyanoacetate, further expands the synthetic utility of the Ugi reaction. The ester moiety in this compound can be retained in the final product or serve as a handle for subsequent chemical modifications, allowing for the synthesis of diverse peptidomimetics and other complex molecular architectures.[6] Peptidomimetics are crucial in drug development as they can mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability and oral bioavailability.[3]

This document provides a detailed protocol for performing the Ugi four-component reaction using this compound and its analogs, outlines its mechanism, and presents data on reaction yields with various substrates.

Reaction Mechanism

The generally accepted mechanism for the Ugi four-component reaction is a sequence of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[7][8] The process begins with the condensation of the aldehyde and the amine to form an imine. The carboxylic acid then protonates the imine, creating a highly electrophilic iminium ion. This ion is subsequently attacked by the nucleophilic carbon of the isocyanide, forming a nitrilium ion intermediate. The carboxylate anion then adds to this intermediate, yielding an α-adduct. The final step is the irreversible intramolecular Mumm acyl transfer, which results in the stable α-acylamino amide product.[7][9]

Caption: The generally accepted mechanism of the Ugi four-component reaction.

Experimental Protocols

This section provides a general procedure for the Ugi four-component reaction. The protocol is based on established methods and can be adapted for a wide range of substrates.[1][10][11]

Materials and Equipment

-

Reactants: Aldehyde (1.0 eq), primary amine (1.0 eq), carboxylic acid (1.0 eq), this compound or other isocyanide (1.0-1.2 eq).

-

Solvent: Methanol (MeOH), ethanol (EtOH), or 2,2,2-trifluoroethanol (TFE) are commonly used.[8][9]

-

Glassware: Round-bottom flask or vial with a magnetic stir bar.

-

Monitoring: Thin Layer Chromatography (TLC) plates, Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Rotary evaporator, separatory funnel, ethyl acetate (EtOAc), saturated sodium bicarbonate (NaHCO₃) solution, brine.

-

Purification: Silica gel for column chromatography.

General Experimental Workflow

The workflow for the Ugi reaction is straightforward, involving the sequential addition of reagents followed by purification.

Caption: General experimental workflow for the Ugi four-component reaction.

Detailed Protocol: Synthesis of a Model Peptidomimetic

This protocol describes a representative Ugi reaction using benzaldehyde, aniline, benzoic acid, and tert-butyl isocyanide as a model system, which can be adapted for this compound.[1][10]

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (e.g., benzaldehyde, 2.0 mmol, 1.0 eq), the amine (e.g., aniline, 2.0 mmol, 1.0 eq), and the carboxylic acid (e.g., benzoic acid, 2.0 mmol, 1.0 eq).

-

Solvation: Add the chosen solvent (e.g., methanol, 10 mL). Stir the mixture at room temperature for approximately 20-30 minutes to facilitate the formation of the imine.

-

Isocyanide Addition: To the stirring solution, add the isocyanide component (e.g., this compound, 2.2 mmol, 1.1 eq) dropwise.

-

Reaction: Allow the reaction to stir at room temperature. The reaction is typically complete within 24 to 48 hours. Monitor the progress by TLC or LC-MS until the starting materials are consumed.

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (30 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with a saturated solution of NaHCO₃ (2 x 20 mL) to remove unreacted carboxylic acid, and then with brine (20 mL).[10]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptane) to yield the pure α-acylamino amide product.[10]

Data Presentation

The Ugi reaction is highly versatile, accommodating a wide array of starting materials. The yields can vary depending on the specific combination of reactants and conditions used. The following table summarizes representative results for Ugi reactions, demonstrating the scope of the transformation.

| Entry | Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Aniline | Benzoic Acid | tert-Butyl isocyanide | Water | 24 | 85 | [1][10] |

| 2 | Benzaldehyde | Aniline | Benzoic Acid | tert-Butyl isocyanide | None | 24 | 80 | [1][10] |

| 3 | Isobutyraldehyde | Benzylamine | Thiobenzoic Acid | Isocyanoacetate | Methanol | - | 38-78¹ | [12] |

| 4 | Various | Benzylamine | Acetic Acid | tert-Butyl isocyanide | Methanol | 24-48 | - | [11] |

| 5 | Formaldehyde | D-β-galactopyranosyl pentaacetate amine | Terephthalic Acid | Methyl isocyanoacetate | - | - | - | [13] |

| 6 | Benzaldehyde | Methylamine | N-Boc-proline | Isocyanopropanoate | - | - | Good to Excellent | [12] |

¹Yield after subsequent cyclization to form a thiazole.

Applications in Drug Discovery and Peptidomimetic Synthesis

The Ugi four-component reaction is a powerful engine for drug discovery, primarily due to its ability to rapidly generate molecular complexity and build libraries of diverse compounds.[5][14]

-

Peptidomimetic Libraries: The reaction directly produces peptide-like backbones. By systematically varying the four input components, vast libraries of peptidomimetics can be synthesized.[3] These libraries are essential for high-throughput screening campaigns to identify new drug leads.

-

Synthesis of Bioactive Molecules: The U-4CR has been employed as a key step in the synthesis of numerous biologically active compounds, including inhibitors of hematopoietic protein tyrosine phosphatase and potential anticancer agents.[5][14] The products of the Ugi reaction often serve as scaffolds that can be further elaborated into more complex target molecules.

-

Access to Heterocyclic Scaffolds: By using bifunctional starting materials, the initial Ugi product can undergo subsequent intramolecular reactions (a strategy often called UDC: Ugi/Deprotect/Cyclize) to form a wide range of heterocyclic structures, such as β-lactams, benzodiazepines, and piperazines.[5][15] These scaffolds are prevalent in many approved drugs.

-

Green Chemistry: The Ugi reaction is highly atom-efficient, often proceeding under mild, environmentally friendly conditions (e.g., in water or even solvent-free), which aligns with the principles of green chemistry.[1][16] This makes it an attractive method for industrial-scale synthesis.

By leveraging this compound and other functionalized inputs, researchers can introduce key structural motifs and functional handles, paving the way for the discovery and development of novel therapeutics.

References

- 1. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]

- 2. Ugi Reaction [organic-chemistry.org]

- 3. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ugi reaction - Wikipedia [en.wikipedia.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciepub.com [sciepub.com]

- 11. benchchem.com [benchchem.com]

- 12. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 13. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. chemistry.illinois.edu [chemistry.illinois.edu]

- 16. scispace.com [scispace.com]

Synthesis of heterocyclic compounds with tert-Butyl isocyanoacetate

Commencing Data Gathering

I'm currently immersed in a comprehensive Google search, meticulously compiling information on the synthesis of diverse heterocyclic compounds using tert-butyl isocyanoacetate. My focus is primarily on reaction types such as the Passerini and Ugi reactions. I'm aiming to build a solid foundation by exploring a broad range of relevant literature and research.

Refining Search Parameters

I've expanded my search scope. Now, I'm not only focusing on Passerini and Ugi reactions, but also exploring cycloadditions involving this compound. I'm actively seeking examples of oxazole, pyrrole, and imidazole cores. I'm paying close attention to detailed experimental procedures, including yields and stereochemical data, to build a robust database for my upcoming workflow diagram.

Reviewing Initial Findings

I've made great strides in understanding the synthesis of heterocyclic compounds using this compound. Initial findings reveal key reaction types like cycloadditions for oxazoline creation. I am now exploring its applications in building various heterocyclic rings.

Delving Deeper into Protocols

I'm now focusing on specific experimental protocols. Beyond oxazolines and pyrroles, I've unearthed details on creating imidazoles and 1,2,4-triazoles. The Ugi and Passerini reactions look particularly promising for synthesizing more complex heterocycles. I am hoping to get further details on catalyst usage and diastereoselectivity.

Narrowing the Focus Further

I've amassed a significant amount of information about synthesizing heterocycles using this compound, highlighting cycloadditions and Ugi/Passerini reactions. Details on oxazoline and pyrrole creation are clear, but I'm now honing in on more explicit protocols for a broader range, particularly imidazoles, with this specific isocyanoacetate. I'm focusing on finding yield data and comprehensive protocols to finalize a detailed application note.

Discovering Key Syntheses

I've made headway with more targeted searches. I uncovered a detailed protocol for 4-cyanooxazole synthesis using aldehydes and this compound. Reaction conditions and mentions of potential side products are now clearer.

Analyzing Reaction Pathways

My second search iteration delivered more specificity. I've confirmed Barton-Zard pyrrole synthesis details. While Ugi and Passerini reactions are general, specifics remain elusive, particularly concerning heterocyclic outcomes with tert-butyl isocyanide. A crucial gap: imidazole synthesis using this compound remains poorly documented. Van Leusen's method, which typically utilizes TosMIC, shows no direct adaptation. The plan is now to hunt for concrete examples and detailed protocols involving Ugi and Passerini reactions with this compound, specifically for heterocyclic compounds.

Targeting Specific Transformations

My recent search update has yielded more specific results, including a detailed 4-cyanooxazole synthesis and mechanistic details for Barton-Zard pyrrole formation. While general Ugi and Passerini protocols with tert-butyl isocyanide are clearer, quantitative data for heterocyclic syntheses, particularly imidazole using this compound, remains a challenge. The Van Leusen reaction, typically with TosMIC, hasn't revealed a direct counterpart. My immediate focus shifts to finding detailed Ugi and Passerini examples yielding heterocyclic compounds with yield data and exploring any imidazole synthesis pathways with this compound. Concurrently, I'm consolidating the quantitative data obtained for the oxazole and pyrrole synthesis. I'll also start structuring the application note with current insights.

Asymmetric synthesis using tert-Butyl isocyanoacetate

Commencing Data Gathering

I'm currently immersed in a deep dive, meticulously sifting through Google search results to unearth key applications of tert-butyl isocyanoacetate within asymmetric synthesis. My focus is laser-sharp on pinpointing specific reactions, catalytic systems, and detailed experimental protocols. This initial phase is crucial for building a solid foundation.

Deepening the Search

I've expanded my search to include quantitative data: yields, enantiomeric excesses, and detailed procedures. Key reaction components and steps are being identified for visualization. Structuring the quantitative data into tables is the next step.

Initiating Protocol Drafting

I've made great strides in outlining potential application notes and protocols centered on asymmetric synthesis with this compound. I've uncovered several key reaction types where it's a star player, including cycloadditions and asymmetric alkylations. Now I'm focusing on crafting detailed steps for the most promising procedures.

Analyzing Key Reaction Types

I'm deep into analyzing the identified reactions, focusing on [3+2] cycloadditions, Mannich reactions, and α-allylation using this compound. I've uncovered specific catalytic systems, including PTC with cinchonine derivatives, chiral guanidine/Ag catalysis, and chiral halonium salt catalysis. Data on diastereoselectivity, enantioselectivity, and yields is being carefully compiled to create step-by-step instructions.

Compiling Experimental Protocols

I'm now fully immersed in the experimental data, diving deeper into the literature. The initial search results have given me a great foundation, including [3+2] cycloadditions, Mannich reactions, and α-allylation. I'm focusing on organizing and extracting the crucial experimental details – reagents, conditions, and workup procedures. The plan is to create very explicit, step-by-step instructions. I'm also planning the structure of the application notes and the types of illustrations to include.

Prioritizing Detailed Protocols

I've organized the initial data, focusing on [3+2] cycloadditions, Mannich reactions, α-allylation, and the Groebke–Blackburn–Bienaymé reaction. While I have identified key catalytic systems and reaction outcomes, detailed experimental protocols are still needed. I am now conducting focused searches for specific procedures, planning to create concise tables of quantitative data (yields, dr, ee%) to include within the final protocols. I'm focusing on two or three distinct reactions.

Focusing on Protocol Refinement

My focus has shifted to refining the structure. I've compiled an overview of key asymmetric reactions, with their catalyst systems, yields, and selectivities. I'm now zeroing in on targeted searches for detailed experimental protocols for [3+2] cycloadditions, Mannich reactions, and α-allylation. I will create tables summarizing quantitative data, and plan to write step-by-step experimental protocols for 2-3 specific reactions. I'm actively considering diagram types to represent reaction mechanisms and workflows.

Application Notes and Protocols: Tert-Butyl Isocyanoacetate in the Synthesis of Biologically Active Molecules

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-butyl isocyanoacetate and its close analog, tert-butyl isocyanide, as versatile building blocks in the synthesis of biologically active molecules. The focus is on their application in multicomponent reactions (MCRs), which allow for the rapid and efficient construction of complex molecular scaffolds relevant to drug discovery.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in the construction of peptidomimetics and various heterocyclic systems. Its isocyanide functional group readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Passerini and Ugi multicomponent reactions. These reactions are highly atom-economical and allow for the generation of diverse molecular libraries from simple starting materials in a single synthetic operation. The bulky tert-butyl group can confer favorable physicochemical properties to the resulting molecules, such as increased metabolic stability and lipophilicity.

This document outlines key applications of this compound and related isocyanides in the synthesis of molecules with demonstrated biological activity, including antiviral and anticancer agents. Detailed protocols for representative reactions are provided to facilitate their implementation in a research setting.

Key Applications

The primary utility of this compound and its analogs in medicinal chemistry lies in their application in isocyanide-based multicomponent reactions (IMCRs).

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. These products often serve as peptidomimetics, mimicking the structure of natural peptides and acting as potent enzyme inhibitors or receptor modulators. The reaction is favored in polar protic solvents like methanol and proceeds through the formation of an imine, followed by the addition of the isocyanide and the carboxylic acid, and a subsequent Mumm rearrangement.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another important IMCR that combines a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. This reaction is typically performed in aprotic solvents at high concentrations. The resulting products are valuable intermediates in the synthesis of various biologically active molecules, including peptidomimetics and natural products.

Synthesis of Heterocycles

This compound is also a key precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. For instance, it can undergo cyclization reactions mediated by Lewis acids to form 5-oxazolone derivatives. These heterocyclic cores are present in a wide range of pharmaceuticals.

Data Presentation

Table 1: Ugi Reaction for the Synthesis of Peptidomimetics

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |

| N-Boc-D-valinal | Benzylamine | Acetic Acid | tert-Butyl isocyanide | Methanol | Variable | |

| Various aldehydes | Various amines | Chloroacetic acid | tert-Butyl isocyanide | Not Specified | Not Specified | |

| Aromatic aldehydes | Benzylamine | Phenylacetic acid | tert-Butyl isocyanide | Aqueous micellar system | 33 | |

| Steroidal aldehyde | Various amino acid esters | Benzoic acid | tert-Butyl isocyanide | Methanol | 82 |

Table 2: Passerini Reaction for the Synthesis of α-Acyloxy Carboxamides

| Carbonyl Compound | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | Triterpenoid carboxylic acid | tert-Butyl isocyanide | Dichloromethane | 51 | |

| Isobutyraldehyde | Triazinane dione precursor | tert-Butyl isocyanide | Not Specified | 62 | |

| Acetaldehyde | p-Ferulic acid | tert-Butyl isocyanide | Not Specified | 33-53 |

Table 3: Synthesis of a Triazinone Precursor for the Antiviral Drug Ensitrelvir

| Amidine | Isocyanate | Coupling Agent | Base | Solvent | Yield (%) | Reference |

| 1-Amidinopyrazole | tert-Butyl isocyanate | 1,1'-Carbonyldiimidazole | DBU | N,N-Dimethylacetamide | 81 |

Experimental Protocols

Protocol 1: General Procedure for the Ugi Four-Component Reaction

This protocol is adapted from the synthesis of peptidomimetics.

Materials:

-

Aldehyde (e.g., N-Boc-D-valinal, 1.0 eq)

-

Amine (e.g., Benzylamine, 1.0 eq)

-

Carboxylic Acid (e.g., Acetic Acid, 1.0 eq)

-

tert-Butyl isocyanide (1.0 eq)

-

Methanol (as solvent)

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Dissolve the aldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add the amine (1.0 eq) to the solution and stir for 20 minutes at room temperature to pre-form the imine.

-

Add the carboxylic acid (1.0 eq) to the reaction mixture.

-

Add the tert-butyl isocyanide (1.0 eq) and continue stirring the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired α-acylamino amide.

Protocol 2: General Procedure for the Passerini Three-Component Reaction

This protocol is adapted from the synthesis of triterpenoid-derived α-acyloxycarboxamides.

Materials:

-

Carbonyl compound (e.g., 4-nitrobenzaldehyde, 1.0 eq)

-

Carboxylic acid (e.g., a triterpenoid carboxylic acid, 1.0 eq)

-

tert-Butyl isocyanide (1.0 eq)

-

Dichloromethane (DCM, anhydrous)

-

Sealed vial with a magnetic stir bar

-

Standard laboratory glassware

Procedure:

-

In a sealed vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq), the aldehyde (1.0 eq), and tert-butyl isocyanide (1.0 eq) in anhydrous dichloromethane to a concentration of approximately 0.5 M.

-

Stir the reaction mixture at room temperature for 24-72 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure α-acyloxy carboxamide.

Protocol 3: Synthesis of a 1,3,5-Triazinone Precursor for Ensitrelvir

This protocol is based on the manufacturing process of the antiviral drug Ensitrelvir and utilizes tert-butyl isocyanate.

Materials:

-

1-Amidinopyrazole (1.0 eq)

-

tert-Butyl isocyanate (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI, 1.0 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

N,N-Dimethylacetamide (DMA)

-

10% Aqueous H2SO4

-

Standard laboratory glassware

Procedure:

-

In a reaction vessel, combine 1-amidinopyrazole (1.0 eq), tert-butyl isocyanate (1.0 eq), and CDI (1.0 eq) in N,N-dimethylacetamide.

-

Add a portion of DBU to initiate the reaction.

-

After a period of stirring, add a second portion of DBU to drive the reaction to completion.

-

Upon completion of the cyclization reaction, add 10% aqueous H2SO4 to the reaction mixture to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry to obtain the 1,3,5-triazinone derivative.

Visualizations

Experimental setup for Passerini reactions involving tert-Butyl isocyanoacetate

Application Notes: The Passerini Reaction with tert-Butyl Isocyanoacetate

The Passerini three-component reaction (P-3CR) is a powerful tool in organic and medicinal chemistry for the one-pot synthesis of α-acyloxy carboxamides from an aldehyde or ketone, a carboxylic acid, and an isocyanide.[1][2][3] This reaction is prized for its high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity from simple starting materials.[4][5] The use of this compound as the isocyanide component introduces an ester functionality into the final product, providing a versatile handle for further synthetic transformations.

The resulting α-acyloxy carboxamide structures are valuable scaffolds in drug discovery and peptidomimetics.[4] The reaction generally proceeds under mild conditions and is tolerant of a wide range of functional groups.[1] Aprotic solvents at high concentrations are typically employed, as they are believed to facilitate a concerted, non-ionic reaction pathway.[3][6]

Reaction Mechanism

The Passerini reaction in aprotic solvents is generally understood to proceed through a concerted mechanism. The process begins with the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde, which enhances the electrophilicity of the carbonyl carbon. The isocyanide then performs a nucleophilic attack on this activated carbonyl. This is followed by a rapid intramolecular acyl transfer to yield the final α-acyloxy carboxamide product.[1][2]

Quantitative Data Summary

The efficiency of the Passerini reaction is influenced by the choice of solvent, temperature, and the electronic nature of the substrates. The following table summarizes representative data from various Passerini reactions, primarily using tert-butyl isocyanide as a proxy for this compound due to its similar reactivity profile.

| Entry | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 4-Nitrobenzaldehyde | Masticadienonic Acid | tert-Butyl Isocyanide | Dichloromethane (DCM) | 24 | 79 | [6] |

| 2 | Benzaldehyde | Benzoic Acid | tert-Butyl Isocyanide | Water | 0.4 | N/A | [7] |

| 3 | Phenylacetaldehyde | Acetic Acid | tert-Butyl Isocyanide | DCM | 24 | Low | [8] |

| 4 | Phenylacetaldehyde | Acetic Acid | tert-Butyl Isocyanide | DCM:HFIP (4:1) | 1 | 93 | [8] |

| 5 | N-methyl isatin | Benzoic Acid | tert-Butyl Isocyanide | DCM | N/A | 49 | [9] |

| 6 | Acetaldehyde | Ferulic Acid | tert-Butyl Isocyanide | Acetonitrile (MeCN) | N/A | Moderate | [10] |

Note: The use of strong hydrogen bond donating co-solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can significantly accelerate reaction rates.[8]

Detailed Experimental Protocols

This section provides a general, step-by-step protocol for performing a Passerini reaction with this compound.

Protocol 1: General Procedure in Dichloromethane

This protocol is adapted from standard procedures for the Passerini reaction in a common aprotic solvent.[4][6]

Materials:

-

Aldehyde or Ketone (1.0 equiv.)

-

Carboxylic Acid (1.0 equiv.)

-

This compound (1.0 equiv.)

-

Anhydrous Dichloromethane (DCM), to make a 0.5 M solution

-

Dry round-bottom flask or sealed vial

-

Magnetic stir bar and stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or sealed vial equipped with a magnetic stir bar and under an inert atmosphere, add the carboxylic acid (1.0 equiv.) and the aldehyde/ketone (1.0 equiv.).

-

Dissolution: Add anhydrous dichloromethane to dissolve the starting materials completely (to a final concentration of approximately 0.5 M).

-

Addition of Isocyanide: To the stirred solution, add this compound (1.0 equiv.) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is deemed complete by TLC analysis, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: Purify the resulting crude residue by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired α-acyloxy carboxamide product.

-

Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

References

- 1. benchchem.com [benchchem.com]

- 2. Passerini reaction - Wikipedia [en.wikipedia.org]

- 3. Passerini Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Passerini reaction | PPTX [slideshare.net]

- 6. Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction | MDPI [mdpi.com]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. interregvlaned.eu [interregvlaned.eu]

Lewis acid catalysis in reactions of tert-Butyl isocyanoacetate

Beginning the Search

I've started gathering information on Lewis acid catalysis with tert-butyl isocyanoacetate. I'm focusing on different reaction types, Lewis acids used, and how they impact results. The goal is a comprehensive understanding of this area.

Developing a Structure

I'm now structuring my search by pinpointing specific reactions with detailed data for comparison. I'm building data tables and documenting experimental protocols. Also, I'm creating mechanistic and workflow diagrams using Graphviz. I'll consolidate everything into application notes for the target audience.

Analyzing Reaction Data

I'm now zeroing in on specific reactions. I'm building detailed tables that compare Lewis acid performance and experimental protocols. I'm also developing mechanistic diagrams with Graphviz to help visualize reaction pathways. My goal is to synthesize all this into focused application notes, keeping the target audience in mind.

Troubleshooting & Optimization

Improving yield in Passerini reactions with tert-Butyl isocyanoacetate

Commencing Data Gathering

I've initiated a thorough Google search to compile data on Passerini reactions, particularly those utilizing tert-Butyl isocyanoacetate. I am now searching for optimization techniques and frequently encountered problems in this specific domain.

Exploring Optimization Strategies

I'm now delving into specific experimental protocols and quantitative data to boost yields in this compound Passerini reactions. I'm focusing on catalysts, solvents, temperatures, and stoichiometry. Troubleshooting guides and FAQs from trusted sources are also on my radar.

Building a Support Structure

I'm synthesizing the gathered data into a technical support resource. A question-and-answer format will directly address potential issues. Quantitative data will be organized in a comparison table, and experimental procedures will have step-by-step methodologies.

Gathering Initial Insights

I've made a good start on gathering information for the technical support document. I've primarily focused on the general conditions of the Passerini reaction. This included finding out it works best in aprotic solvents and at high concentrations.

Expanding on Reaction Details

I'm expanding my understanding of the Passerini reaction. Water can sometimes be a green solvent, potentially accelerating the reaction. High enantioselectivity often demands anhydrous conditions. I've also noted that this compound is frequently used and can yield strong results. Now, I'm diving deeper into troubleshooting, examining the impact of solvent choices, water presence, reactant purity, temperature, and stoichiometry on reaction outcome. I also have access to experimental protocols and quantitative data that can be summarized.

Refining the Troubleshooting Guide

I'm now prioritizing finding concrete troubleshooting scenarios and expanding quantitative data. I'm aiming for "If X, then Y" guidance and detailed comparisons of different strategies. I'm also working on fleshing out experimental protocols and systematizing the information into an FAQ format. I'll focus on creating clear Graphviz diagrams for a logical troubleshooting workflow.

Side reactions and byproducts in Ugi reactions of tert-Butyl isocyanoacetate

Starting the Search

I've initiated a thorough Google search to identify common side reactions and byproducts of Ugi reactions, focusing specifically on those involving tert-butyl isocyanoacetate. I'm aiming to compile detailed information.

Analyzing Reaction Details

I'm now delving into specific experimental protocols and methods to pinpoint and minimize undesired side product formation in Ugi reactions with this compound. I'm actively seeking quantitative yield data for both desired and byproduct outcomes under varying reaction conditions.

Developing a Structure

I've decided to structure my information into a technical support guide, incorporating Q&A, yield tables, and visual aids. My focus is now on crafting a detailed outline for this resource. I'll include troubleshooting tips and concise Graphviz diagrams to clarify the reaction pathways and byproduct formation.

Reviewing Initial Findings

I've established a solid base with the Ugi reaction: its mechanics, conditions, and variants are clearer. Also, I have a general sense of side reactions such as polymerization.

Refining Search Parameters

I'm now zeroing in on the specific challenges with this compound in Ugi reactions. The initial sweep revealed the Ugi reaction's basics, but I need details on its side products and how to avoid them with this isocyanide. I'm aiming for specific experimental procedures and quantitative data, which I'll present clearly. Diagrams of the general mechanism are forming nicely.

Overcoming racemization in reactions with chiral isocyanoacetates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral isocyanoacetates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenge of racemization and maintain the stereochemical integrity of your compounds during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why are chiral α-substituted isocyanoacetates so prone to racemization?

A1: The primary reason for the configurational instability of chiral isocyanoacetates is the high acidity of the α-hydrogen. This acidity is a result of the two strong electron-withdrawing groups attached to the α-carbon: the isocyano (-NC) group and the carboxylate (-COOR) group.[1] These groups stabilize the resulting carbanion (enolate) intermediate that forms upon deprotonation. This deprotonation can be initiated even by weak bases, such as amines.[1] Once the planar enolate is formed, reprotonation can occur from either face, leading to a loss of the original stereochemistry and resulting in a racemic mixture.[1][2][3][4]

Q2: Which common reactions involving chiral isocyanoacetates are most susceptible to racemization?

A2: The Ugi four-component reaction (U-4CR) is particularly known to be often incompatible with the stereochemical integrity of chiral α-isocyanoacetates.[5] The presence of a free amine in the reaction mixture is a primary cause of racemization in the Ugi reaction.[5] The Passerini three-component reaction is generally less prone to racemization.[1] However, when slower-reacting ketones are used as substrates, some degree of racemization may still be observed.[5]

Q3: What is the most effective general strategy to prevent racemization of my chiral isocyanoacetate?

A3: A highly effective, albeit more synthetically involved, strategy is to temporarily modify the isocyanoacetate structure to reduce the acidity of the α-proton. One successful approach is the conversion of the carboxylic acid group into a 4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl (OBO) ester.[1] This modification significantly decreases the α-acidity, making the resulting isocyanoacetate derivative remarkably stable to racemization, even in the presence of various bases.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem: Significant loss of enantiomeric excess (ee) is observed in my reaction product.

This is a common issue when working with chiral isocyanoacetates. The following troubleshooting workflow can help you identify and address the potential causes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evaluation of Chiral β-Cyanoesters as General Fluorescent Substrates for Screening Enantioselective Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Stability issues and proper storage of tert-Butyl isocyanoacetate

Starting the Investigation

I've initiated a thorough Google search to understand the stability of tert-Butyl isocyanoacetate. I'm focusing on storage conditions, common researcher-reported problems, ideal temperatures, and appropriate containers for safe handling. This initial research should provide a solid foundation for further analysis.

Gathering Stability Data

I'm now diving deep into the data, moving beyond initial searches to identify quantitative stability information. I'm actively seeking specific experimental protocols for purity assessment and degradation analysis of this compound. I want to build a solid foundation of data to work from.

Building the Support Content

I'm translating the raw data into a user-friendly format. The goal is a functional Q&A and troubleshooting guide. I'm focusing on crafting clear tables for quick stability comparisons. I'm also preparing Graphviz diagrams to illustrate key concepts, making complex information easier to grasp. These visuals will be coupled with descriptive captions for context. I aim to create a cohesive support resource.

Technical Support Center: Catalyst Selection for Enhanced Selectivity with tert-Butyl Isocyanoacetate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyl isocyanoacetate. The information is designed to help address common challenges encountered during experiments and to aid in the selection of appropriate catalysts to enhance reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalysts used to control selectivity in reactions with this compound?

A1: The main catalyst types for controlling stereoselectivity in reactions involving this compound are chiral organocatalysts and metal-based catalysts. Chiral organocatalysts, such as cinchona alkaloid derivatives (e.g., cupreine esters and quaternary ammonium salts), are often used in phase-transfer catalysis. Metal-based catalysts, particularly those involving silver (Ag+), can be used in cooperative catalysis with an organocatalyst to achieve high enantioselectivity. Palladium and platinum complexes have also been investigated, but in some cases, have shown lower selectivity.

Q2: What factors influence the enantioselectivity and diastereoselectivity of these reactions?

A2: Several factors can significantly impact the stereochemical outcome of reactions with this compound:

-

Catalyst Structure: The steric and electronic properties of the catalyst are paramount. For instance, bulky cinchonine-derived quaternary ammonium salts have been shown to afford high diastereoselectivity in [3+2] cycloadditions.

-

Reaction Temperature: Temperature can have a profound and sometimes unusual effect. In some silver-catalyzed syntheses of oxazolines, both diastereoselectivity and enantioselectivity have been observed to increase at higher temperatures.

-

Base: The choice of base is crucial. Inorganic bases like potassium phosphate (K3PO4) are commonly used in phase-transfer catalysis. Organic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have also been employed successfully.

-

Solvent: The solvent can influence catalyst solubility, substrate availability, and the stability of transition states. Toluene is a common solvent for these types of reactions.

Q3: Can this compound be used with a variety of electrophiles?

A3: Yes, this compound is a versatile reagent that can react with a range of electrophiles. It is commonly used in formal [3+2] cycloaddition reactions with aldehydes (both aromatic and aliphatic), ketones, and imines to produce chiral oxazolines and imidazolines, respectively.

Troubleshooting Guide

Problem 1: Low Diastereoselectivity or Enantioselectivity

| Potential Cause | Suggested Solution |

| Suboptimal Catalyst | The chosen catalyst may not be well-suited for the specific substrate. Screen a variety of catalysts with different steric and electronic properties. For example, in the reaction with aldehydes, compare cinchonine-derived phase-transfer catalysts with silver/squaramide cooperative catalysts. |

| Incorrect Temperature | The reaction temperature may not be optimal for achieving high selectivity. Perform the reaction at a range of temperatures. For some silver-catalyzed reactions, increasing the temperature might improve selectivity. For phase-transfer catalyzed reactions, lower temperatures (e.g., -30 °C) have proven effective. |

| Inappropriate Base | The base can significantly influence the reaction's stereochemical outcome. If using a phase-transfer catalyst, ensure a solid inorganic base like K3PO4 is present. For other organocatalytic systems, a soluble organic base like DBU might be more suitable. |

| Solvent Effects | The solvent may be affecting the catalyst's performance. Test a range of solvents with varying polarities. Non-polar solvents like toluene are often a good starting point. |

| Presence of Water | Traces of water can interfere with the catalyst and reagents. Ensure all glassware is thoroughly dried and use anhydrous solvents. The use of molecular sieves (e.g., 4Å) can help to remove residual moisture. |

Problem 2: Low Reaction Yield

| Potential Cause | Suggested Solution |

| Insufficient Catalyst Loading | The amount of catalyst may be too low for efficient conversion. Increase the catalyst loading incrementally. |

| Poor Quality Reagents | The this compound or the electrophile may have degraded. Use freshly purified or distilled reagents. |

| Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or GC-MS and adjust the reaction time accordingly. |

| Decomposition of Reactants or Products | The reactants or products might be unstable under the reaction conditions. Consider running the reaction at a lower temperature or for a shorter duration. |

Quantitative Data Presentation

Table 1: Performance of Selected Catalysts in the [3+2] Cycloaddition of this compound with Aldehydes

| Catalyst | Base | Solvent | Temp (°C) | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

| Cinchonine-derived quaternary ammonium salt | K3PO4 | Toluene | -30 | up to 20:1 | up to 78% | |

| Cupreine ester | - | - | - | up to 18:1 | up to 90% |

Table 2: Performance of Cooperative Catalysis in the Reaction of this compound with Ketones

| Catalyst System | Major Diastereomer | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

| Bifunctional Brønsted base-squaramide + Ag+ | cis-oxazoline | 62:38 to 95:5 | >95% |

Experimental Protocols

Protocol 1: Asymmetric [3+2] Cycloaddition of this compound with Aldehydes under Phase-Transfer Catalysis

This protocol is adapted from a reported procedure for the synthesis of chiral trans-oxazolines.

-

Preparation: To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the cinchonine-derived quaternary ammonium salt catalyst (typically 5-10 mol%).

-

Addition of Reagents: Add toluene as the solvent, followed by anhydrous potassium phosphate (K3PO4) as the base.

-

Cooling: Cool the mixture to -30 °C with stirring.

-

Substrate Addition: Add the aldehyde substrate (1.0 equivalent) to the cooled mixture.

-

Initiation: Add this compound (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Reaction: Stir the reaction at -30 °C and monitor its progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired oxazoline.

-

Analysis: Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or SFC.

Protocol 2: Cooperative Catalysis for the Enantioselective Synthesis of Oxazolines from Ketones

This protocol is based on a multicatalytic approach for the synthesis of cis-oxazolines.

-

Catalyst Preparation: In a dry reaction flask under an inert atmosphere, combine the bifunctional Brønsted base-squaramide organocatalyst (e.g., 5-10 mol%) and a silver salt (e.g., AgOAc, 5-10 mol%).

-

Solvent and Substrate Addition: Add the solvent (e.g., dichloromethane) followed by the ketone substrate (1.0 equivalent).

-

Initiation: Add this compound (1.2 equivalents) to the mixture.

-

Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature) and monitor for completion.

-

Work-up and Purification: Follow similar work-up and purification procedures as described in Protocol 1.

-

Analysis: Characterize the product and determine the stereoselectivity using appropriate analytical techniques.

Visualizations

Caption: General experimental workflow for catalyzed reactions of this compound.

Caption: Decision logic for initial catalyst selection based on the electrophile.

Work-up procedures for reactions containing tert-Butyl isocyanoacetate

Welcome to the technical support center for work-up procedures involving tert-butyl isocyanoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues encountered during the purification of reaction mixtures containing this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the general safety precautions I should take when working with this compound?

A1: this compound is toxic if swallowed, in contact with skin, or if inhaled.[1] It is also a combustible liquid.[1] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid contact with skin, eyes, and clothing.[2] In case of accidental exposure, immediately flush the affected area with plenty of water and seek medical attention.[2] Store this compound in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, strong bases, and oxidizing agents.[3]

Q2: What is a standard aqueous work-up procedure for a reaction containing this compound?

A2: A typical aqueous work-up involves partitioning the reaction mixture between an organic solvent (e.g., dichloromethane or ethyl acetate) and water or an aqueous solution. This is often followed by washing the organic layer with brine to aid in the separation of the layers and remove residual water. For reactions that may contain acidic or basic impurities, washes with a mild base (e.g., saturated sodium bicarbonate solution) or a mild acid (e.g., dilute hydrochloric acid) can be employed, respectively.[3][4][5] After the washes, the organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[4][5]

Q3: How can I remove unreacted this compound from my crude product?

A3: Unreacted this compound can often be removed through column chromatography on silica gel.[1][2][6] Due to its moderate polarity, a solvent system such as a gradient of ethyl acetate in hexanes is typically effective.[1][2] For volatile products, distillation under reduced pressure can also be a viable method to separate the product from the higher-boiling isocyanoacetate.

Q4: Is the tert-butyl ester group stable to acidic or basic work-up conditions?

A4: The tert-butyl ester is sensitive to acidic conditions and can be cleaved to isobutylene and the corresponding carboxylic acid.[7][8] Therefore, prolonged exposure to strong acids during work-up should be avoided. It is generally more stable under mild basic conditions, making a wash with saturated sodium bicarbonate solution a common step.[4] If acidic conditions are necessary, they should be brief and performed at low temperatures if possible.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Emulsion formation during aqueous extraction | The reaction mixture may contain components that act as surfactants. | Add brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous phase and promote layer separation.[3] Gentle swirling instead of vigorous shaking can also help prevent emulsions. Alternatively, filtering the entire mixture through a pad of Celite can sometimes break the emulsion.[9] |

| Product is a polar compound and streaks on TLC/column | The product has high polarity, leading to strong interaction with the silica gel. | Try using a more polar eluent system for chromatography, such as adding methanol to your dichloromethane or ethyl acetate eluent. For very polar compounds, reverse-phase chromatography may be a better option. |

| Low or no product yield after work-up | The product may be water-soluble and lost during the aqueous extraction. | If your product has high polarity, minimize the number of aqueous washes. Back-extract the combined aqueous layers with an organic solvent to recover any dissolved product. |

| Decomposition of the product on silica gel | The product may be sensitive to the acidic nature of standard silica gel. | Use deactivated silica gel (treated with a base like triethylamine) for column chromatography. Alternatively, a different purification method such as crystallization or preparative HPLC might be more suitable. |

| Presence of a persistent, unpleasant odor after purification | Traces of the isocyanide starting material or byproducts remain. | Ensure complete removal of volatile impurities by placing the purified product under high vacuum for an extended period. Co-evaporation with a high-boiling, non-reactive solvent can sometimes help. |

Experimental Protocols

General Work-up Procedure for a Passerini Reaction

This protocol is a general guideline and may require optimization based on the specific substrates used.

-

Reaction Quenching & Solvent Removal: Once the reaction is deemed complete by TLC or LC-MS, concentrate the reaction mixture under reduced pressure to remove the solvent (e.g., dichloromethane).[1]

-

Aqueous Work-up: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic solution sequentially with water and then brine. If acidic or basic impurities are expected, a wash with saturated aqueous NaHCO₃ or dilute HCl may be included before the brine wash.

-